JPM-OEt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

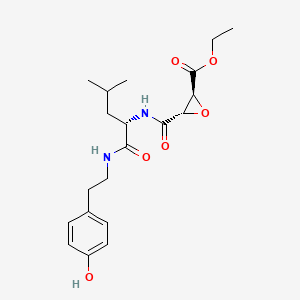

ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFYYTLIPKHELT-ULQDDVLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JPM-OEt: A Technical Guide to its Mechanism of Action as a Cysteine Cathepsin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a widely utilized chemical probe in cell biology and pharmacology, recognized for its potent and broad-spectrum inhibitory activity against the cysteine cathepsin family of proteases.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, intended for researchers and professionals in the field of drug discovery and development. The document outlines its molecular interactions, kinetic properties, and provides detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is classified as an epoxysuccinyl-based, irreversible covalent inhibitor of the papain-like cysteine proteases, a family that includes numerous human cathepsins such as Cathepsin B, L, S, and K.[4][5] Its mechanism of action is characterized by the covalent modification of the active site cysteine residue, rendering the enzyme catalytically inactive.

The key features of this compound's mechanism are:

-

Irreversible Inhibition: this compound forms a stable, covalent bond with the target enzyme, leading to time-dependent and irreversible inactivation.[1][2]

-

Covalent Modification: The inhibitor's electrophilic epoxide ring is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue within the cathepsin's catalytic dyad.[4] This reaction results in the formation of a thioether bond.

-

Broad-Spectrum Activity: this compound is recognized as a pan-cathepsin inhibitor, demonstrating activity against a wide range of cysteine cathepsins.[1][5] This broad specificity makes it a valuable tool for studying the global functions of this protease family.

-

Cell Permeability: As an ethyl ester derivative, this compound is cell-permeable, allowing for the investigation of intracellular cathepsin activity in living cells and in vivo models.[4] In contrast, its corresponding carboxylic acid, JPM-565, is not readily cell-permeable.[4]

Signaling Pathway and Molecular Interaction

The inhibitory action of this compound directly targets the catalytic machinery of cysteine cathepsins, thereby blocking their proteolytic activity. These proteases play crucial roles in various physiological and pathological processes, including protein degradation in lysosomes, antigen presentation, and extracellular matrix remodeling in cancer invasion and metastasis. By inhibiting cathepsins, this compound can modulate these downstream signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of JPM-OEt: A Technical Guide for Researchers

JPM-OEt, a potent, broad-spectrum, and irreversible inhibitor of the papain family of cysteine cathepsins, has emerged as a significant tool in cancer research. Its ability to covalently bind to the active site of these proteases has been instrumental in elucidating the role of cathepsins in tumor progression, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was developed as a more cell-permeable analog of JPM-565, which itself is a derivative of the natural product E-64, a well-established inhibitor of cysteine proteases.[1] The rationale behind the design of this compound was to create a probe that could efficiently label and inhibit intracellular cysteine proteases in living cells, a limitation of the negatively charged JPM-565 at physiological pH.[1] The ethyl ester modification in this compound allows it to readily cross cell membranes, after which it is presumed to be hydrolyzed by intracellular esterases to the active carboxylic acid form, JPM-565, trapping it within the cell.

Chemical Synthesis of this compound

An improved and stereoselective synthesis of this compound has been developed to allow for multi-gram scale production, facilitating extensive in vivo studies.[1] The synthesis is more detailed and efficient than previously reported methods for similar compounds.[1]

Experimental Protocol for the Synthesis of this compound

The following protocol is a summary of the improved synthesis method described by Chehade et al. (2005).[1]

Step 1: Synthesis of Ethyl-L-trans-epoxysuccinic acid (5) This key intermediate is prepared from diethyl (2S,3S)-(+)-2,3-epoxysuccinate (4).[1]

Step 2: Preparation of the Activated p-Nitrophenyl Ester (6) Ethyl-L-trans-epoxysuccinic acid (5) is activated with p-nitrophenol in the presence of dicyclohexylcarbodiimide (DCC) to yield the crystalline and stable nitrophenyl ester 6. This activated ester has a shelf-life of at least two years when stored at -20°C under Argon.[1]

Step 3: Coupling with L-leucine t-butyl ester The activated ester 6 is reacted with L-leucine t-butyl ester to form the amide intermediate 7.[1]

Step 4: Deprotection of the t-butyl ester The t-butyl ester of intermediate 7 is removed using trifluoroacetic acid to yield the corresponding free carboxylic acid.[1]

Step 5: Final Coupling with Tyramine The resulting carboxylic acid is activated using the mixed anhydride method with N-methyl morpholine and isobutylchloroformate. Subsequent reaction with tyramine in DMF, followed by flash chromatography, affords the final product, this compound (3), as a white solid.[1]

digraph "JPM-OEt_Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

start [label="Diethyl (2S,3S)-(+)-2,3-epoxysuccinate (4)", fillcolor="#F1F3F4", fontcolor="#202124"];

int1 [label="Ethyl-L-trans-epoxysuccinic acid (5)", fillcolor="#F1F3F4", fontcolor="#202124"];

int2 [label="Activated p-Nitrophenyl Ester (6)", fillcolor="#F1F3F4", fontcolor="#202124"];

int3 [label="Amide Intermediate (7)", fillcolor="#F1F3F4", fontcolor="#202124"];

int4 [label="Carboxylic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];

final [label="this compound (3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

start -> int1 [label="Saponification"];

int1 -> int2 [label="p-Nitrophenol, DCC"];

int2 -> int3 [label="L-leucine t-butyl ester"];

int3 -> int4 [label="Trifluoroacetic acid"];

int4 -> final [label="Tyramine, Mixed Anhydride Method"];

}

Figure 2. Signaling pathways modulated by cysteine cathepsins.

In Vivo Efficacy of this compound

The anti-tumor effects of this compound have been demonstrated in preclinical mouse models of cancer.

Pancreatic Islet Cell Carcinoma (RIP1-Tag2 Model)

In the RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis, treatment with this compound has shown significant anti-tumor efficacy.[2]

Treatment Regimen Outcome Reference 50 mg/kg, i.p., twice daily for 4 weeks Leads to tumor regression. [2]

Mammary Cancer (MMTV-PyMT Model)

Studies in the MMTV-PyMT transgenic mouse model of breast cancer have also been conducted.

Treatment Regimen Outcome Reference 50 mg/kg, i.p., daily from 63 to 98 days Caused a significant delay in the increase of tumor burden during the first 2 weeks of treatment. However, no significant differences were observed at later time points (days 84, 91, and 98). [2]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Mouse Models of Cancer

Animal Model Dosage and Administration Key Findings Reference RIP1-Tag2 (Pancreatic Islet Cell Tumorigenesis) 50 mg/kg; i.p.; twice daily for 4 weeks Leads to tumor regression. [2] MMTV-PyMT (Mammary Cancer) 50 mg/kg; i.p.; daily from 63 to 98 days Significant delay in tumor burden increase in the first 2 weeks. [2] General 50 mg/kg; i.p.; daily for 30 days Significantly reduces tumor cathepsin B activity. [2]

Experimental Protocols

In Vivo Administration of this compound

A common protocol for in vivo studies involves the intraperitoneal (i.p.) injection of this compound.[2]

Stock Solution Preparation:

For in vivo use, this compound can be formulated. A clear solution of ≥ 6.25 mg/mL can be achieved by first preparing a stock solution in DMSO (e.g., 62.5 mg/mL) and then diluting it in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[2]

Example Formulation:

To prepare a 1 mL working solution, add 100 μL of a 62.5 mg/mL DMSO stock solution to 900 μL of corn oil and mix evenly.[2]

```dot

digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

prep [label="Prepare this compound Formulation", fillcolor="#F1F3F4", fontcolor="#202124"];

admin [label="Administer to Mouse Model (e.g., i.p.)", fillcolor="#F1F3F4", fontcolor="#202124"];

treat [label="Treatment Period (e.g., daily for 4 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"];

monitor [label="Monitor Tumor Growth", fillcolor="#F1F3F4", fontcolor="#202124"];

endpoint [label="Endpoint Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

analysis [label="Tumor Volume Measurement\nHistological Analysis\nBiochemical Assays", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

prep -> admin;

admin -> treat;

treat -> monitor;

monitor -> endpoint;

endpoint -> analysis [style=dashed];

}

References

JPM-OEt: A Technical Guide to a Broad-Spectrum Cysteine Cathepsin Inhibitor

JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the papain family of cysteine cathepsins. Its ability to covalently bind to the active site of these proteases has made it a valuable tool in studying the role of cathepsins in various physiological and pathological processes, particularly in cancer biology. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate, is an ethyl ester derivative of JPM-565. The esterification enhances its cell permeability compared to its carboxylic acid counterpart.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 262381-84-0 | [1] |

| Molecular Formula | C20H28N2O6 | [1] |

| Molecular Weight | 392.45 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% (by HPLC) | [3] |

| LogP | 1.694 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Rotatable Bonds | 11 | [4] |

Solubility

| Solvent | Concentration | Notes | Reference |

| DMSO | 125 mg/mL (318.51 mM) | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic. | [2] |

Storage and Stability

This compound should be stored at 4°C and protected from light. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2]

Biological Activity and Mechanism of Action

This compound is a broad-spectrum inhibitor of cysteine cathepsins, a family of proteases often upregulated in various cancers.[2][5] These enzymes play a crucial role in tumor progression, including invasion, metastasis, and angiogenesis.[5][6]

The mechanism of action involves the epoxide ring of this compound, which acts as a Michael acceptor. The catalytic cysteine residue in the active site of the cathepsin attacks the epoxide, leading to the formation of a covalent and irreversible thioether bond. This effectively and permanently inactivates the enzyme.

The inhibition of cathepsin activity by this compound disrupts several downstream signaling pathways that contribute to cancer progression. Extracellularly, cathepsins degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[5][6] They can also cleave cell adhesion molecules like E-cadherin, further promoting cell dissemination.[7] By inhibiting these processes, this compound can reduce tumor growth and invasiveness.

Experimental Protocols

Synthesis of this compound

A detailed, stereoselective synthesis for this compound has been reported, enabling multi-gram production.[8] The key steps involve the reaction of a nitrophenyl-activated epoxysuccinate synthon with L-leucine t-butyl ester, followed by deprotection and coupling with tyramine.

In Vitro Labeling of Cysteine Cathepsins in Intact Cells

This compound is an effective activity-based probe for labeling cysteine proteases in living cells. The following protocol is adapted from a study using EL4 mouse lymphoma cells.[8]

Materials:

-

EL4 mouse lymphoma cells

-

This compound (and a radiolabeled version, e.g., ¹²⁵I-JPM-OEt, for detection)

-

Cell culture medium

-

Lysis buffer (e.g., 50 mM acetate buffer, pH 5.5, 2 mM DTT, 5 mM MgCl₂)

-

SDS-PAGE reagents

Procedure:

-

Culture EL4 cells to the desired density.

-

Optional (for competition assay): Pre-treat cells with a high concentration of unlabeled this compound (e.g., 50 µM) for 30 minutes.

-

Treat intact cells with radiolabeled this compound (e.g., equivalent radioactivity to a standard) for 30 minutes in culture medium.

-

Harvest the cells and wash to remove excess probe.

-

Lyse the cells (e.g., using glass beads or sonication) in an appropriate lysis buffer.

-

Determine the protein concentration of the lysate.

-

Analyze the labeled proteins by separating equal amounts of protein from each sample on an SDS-PAGE gel.

-

Visualize the radiolabeled proteins by autoradiography.

In Vivo Inhibition of Tumor Growth in a Mouse Model

This compound has been shown to reduce tumor growth and metastasis in various mouse models of cancer. The following provides a general protocol for in vivo studies.[2]

Materials:

-

Tumor-bearing mice (e.g., transgenic models like MMTV-PyMT or xenograft models)

-

This compound

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Sterile syringes and needles

Procedure:

-

Preparation of this compound Formulation:

-

Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

-

To prepare the final injection solution, add the DMSO stock solution to PEG300 and mix. Then add Tween-80 and mix, and finally add saline to the desired final volume. For example, for a 1 mL solution, use 100 µL of 62.5 mg/mL DMSO stock, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[2][4]

-

-

Dosing and Administration:

-

Monitoring:

-

Monitor tumor growth regularly using calipers or imaging techniques.

-

At the end of the study, tumors and tissues can be harvested for further analysis, such as assessing cathepsin activity or histological examination.

-

Conclusion

This compound is a well-characterized and effective tool for the study of cysteine cathepsins. Its cell permeability and irreversible mechanism of action make it suitable for a wide range of in vitro and in vivo applications. The detailed chemical, physical, and biological data, along with established experimental protocols, provide a solid foundation for researchers to incorporate this compound into their studies on the role of cathepsins in health and disease.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound supplier | CAS No: 262381-84-0 | AOBIOUS [aobious.com]

- 4. This compound | inhibitor/agonist | CAS 262381-84-0 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine cathepsins: their role in tumor progression and recent trends in the development of imaging probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

The Role of JPM-OEt in Advancing the Study of Papain Family Cysteine Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The papain family of cysteine proteases, which includes the cathepsins, plays a pivotal role in a multitude of physiological and pathological processes, ranging from protein turnover and immune responses to cancer progression and neurodegenerative disorders. Understanding the activity and function of these enzymes is therefore of paramount importance for both basic research and therapeutic development. JPM-OEt has emerged as a powerful and versatile tool in this endeavor. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying papain family cysteine proteases, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

This compound is a cell-permeable, irreversible, and broad-spectrum inhibitor of papain family cysteine proteases.[1][2][3] Its chemical structure features an epoxide electrophile that covalently modifies the active site cysteine residue of these enzymes, leading to their inactivation.[1] This characteristic makes this compound not only a potent inhibitor but also an effective activity-based probe (ABP), allowing for the specific labeling and identification of active cysteine proteases within complex biological samples.[1]

Mechanism of Action

This compound functions as a mechanism-based irreversible inhibitor. The core of its inhibitory action lies in the interaction between its epoxide ring and the nucleophilic thiol group of the active site cysteine residue within the papain family protease.

The catalytic mechanism of papain-like cysteine proteases involves a catalytic dyad (or triad in some cases) where a cysteine residue acts as the primary nucleophile. The process of inhibition by this compound can be summarized as follows:

-

Binding: this compound, with its peptide-like scaffold, initially binds to the active site cleft of the protease in a manner similar to a natural substrate.

-

Nucleophilic Attack: The deprotonated thiol group of the active site cysteine residue performs a nucleophilic attack on one of the carbon atoms of the epoxide ring.

-

Covalent Bond Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether covalent bond between the inhibitor and the enzyme.

-

Irreversible Inhibition: The formation of this covalent adduct is essentially irreversible under physiological conditions, leading to the permanent inactivation of the protease.

Caption: Covalent inhibition of a papain family cysteine protease by this compound.

Quantitative Inhibition Data

| Target Protease | Inhibitor | IC50 / Ki | Cell/System | Reference |

| Cathepsin B | This compound | Blocks labeling | EL4 mouse lymphoma cells | [1] |

| Cathepsins B, S, L, X | This compound | Blocks labeling (at 50 µM) | RAW 264.7 murine macrophages | [6] |

| Pan-cysteine cathepsins | This compound | Effective inhibitor | In vivo cancer models | [3] |

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo studies of papain family cysteine proteases. Its cell permeability allows for the probing of enzyme activity in intact cells and whole organisms.

In Situ Labeling of Cysteine Proteases in Cultured Cells

This protocol describes the use of this compound as a competitive inhibitor to confirm the specificity of a fluorescently or biotin-tagged activity-based probe for cysteine cathepsins in cultured cells.

Materials:

-

Cultured cells (e.g., RAW 264.7 macrophages)

-

Complete culture medium

-

This compound (stock solution in DMSO, e.g., 50 mM)

-

Activity-based probe (ABP) with a reporter tag (e.g., fluorescent or biotinylated)

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors)

-

SDS-PAGE reagents and equipment

-

Fluorescence scanner or streptavidin-HRP for western blotting

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 6-well plate) and grow to the desired confluency.

-

Inhibitor Pre-incubation: Treat the cells with this compound at a final concentration of 50 µM by adding the stock solution directly to the culture medium. As a control, treat a parallel set of cells with an equivalent volume of DMSO. Incubate for 30 minutes at 37°C.[6]

-

Probe Labeling: Add the activity-based probe to the culture medium of both this compound-treated and control cells to the desired final concentration (e.g., 1-5 µM). Incubate for a specified time (e.g., 1-2 hours) at 37°C.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with cold PBS.

-

Add an appropriate volume of cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Analysis:

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins on an SDS-PAGE gel.

-

If using a fluorescent ABP, visualize the labeled proteases directly using a fluorescence scanner.

-

If using a biotinylated ABP, transfer the proteins to a membrane and detect the labeled proteases by western blotting with streptavidin-HRP.

-

Expected Results:

The fluorescent or biotin signal corresponding to the labeled cathepsins should be present in the control (DMSO-treated) lane and significantly reduced or absent in the lane corresponding to the cells pre-treated with this compound, confirming that the ABP is specifically labeling active cysteine proteases.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful technique to identify the active members of an enzyme family in a complex proteome. This compound can be used in a competitive ABPP experiment to identify the targets of other inhibitors.

Caption: A general workflow for competitive activity-based protein profiling (ABPP).

Applications in Drug Development and Research

The ability of this compound to broadly and irreversibly inhibit papain family cysteine proteases has made it a valuable tool in preclinical research, particularly in the field of oncology. Studies have shown that this compound can reduce tumor growth and invasiveness in animal models of cancer.[3] By inhibiting cathepsins, which are often upregulated in tumors and contribute to extracellular matrix degradation and cell invasion, this compound helps to elucidate the role of these proteases in cancer progression.

Furthermore, this compound serves as a crucial reagent in competitive profiling experiments to screen for and characterize novel, more selective cysteine protease inhibitors. By assessing the ability of new compounds to compete with a tagged this compound analogue for binding to target enzymes, researchers can determine the potency and selectivity of these potential drug candidates.

Conclusion

This compound is a cornerstone tool for the functional investigation of papain family cysteine proteases. Its properties as a cell-permeable, broad-spectrum, and irreversible inhibitor, coupled with its utility as an activity-based probe, provide researchers with a versatile molecule to probe the activity of these important enzymes in both healthy and diseased states. The experimental protocols and conceptual frameworks outlined in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cysteine protease biology and in the development of novel therapeutics.

References

- 1. med.stanford.edu [med.stanford.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved quenched fluorescent probe for imaging of cysteine cathepsin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antitumor Activity of JPM-OEt in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of JPM-OEt, a broad-spectrum, irreversible inhibitor of cysteine cathepsins. The document synthesizes available data on its efficacy in various cancer models, details the experimental protocols utilized in these studies, and elucidates the underlying mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a cell-permeable, epoxide-based inhibitor that covalently binds to the active site of cysteine cathepsins, leading to their irreversible inhibition.[1] Cysteine cathepsins, a family of lysosomal proteases, are frequently overexpressed in various malignancies and have been implicated in promoting tumor progression, invasion, and metastasis.[2] Consequently, their inhibition represents a promising therapeutic strategy in oncology. This compound has been investigated in several preclinical cancer models to evaluate its therapeutic potential.

Antitumor Efficacy of this compound in Preclinical Models

The antitumor activity of this compound has been primarily evaluated in the RIP1-Tag2 mouse model of pancreatic neuroendocrine tumors and the MMTV-PyMT transgenic mouse model of breast cancer.

In the RIP1-Tag2 model, which mimics the multi-stage progression of human pancreatic neuroendocrine tumors, this compound has demonstrated significant antitumor efficacy.[3] Treatment with this compound has been shown to induce tumor regression and impair tumor growth, vascularity, and invasiveness.[4]

Table 1: Summary of this compound Efficacy in the RIP1-Tag2 Mouse Model

| Treatment Group | Dosage & Administration | Key Findings | Reference |

| This compound | 50 mg/kg; i.p.; twice daily for 4 weeks | Leads to tumor regression. | [1] |

| This compound in combination with Cyclophosphamide | This compound: 50 mg/kg i.p.; Cyclophosphamide: varied dosing regimens | Enhanced antitumor efficacy, decreased tumor growth and invasiveness, and increased survival compared to monotherapy. | [4][5] |

Table 2: Summary of this compound Efficacy in the MMTV-PyMT Mouse Model

| Treatment Group | Dosage & Administration | Key Findings | Reference |

| This compound (early-stage cancer) | 50 mg/kg; i.p.; daily from day 63 to 98 | Significant delay in the increase of tumor burden during the first 2 weeks of treatment. No significant differences at later time points. | [1] |

| This compound (early and advanced cancer) | Up to 100 mg/kg; i.p.; once per day | Transient delays in tumor growth. No significant differences in tumor weights or lung metastasis at the endpoint. | [6][7] |

Mechanism of Action: Inhibition of Cysteine Cathepsins and Downstream Signaling

This compound exerts its antitumor effects by irreversibly inhibiting the activity of cysteine cathepsins. These proteases play crucial roles in several cancer-related processes, including extracellular matrix remodeling, angiogenesis, and the regulation of cell death pathways such as apoptosis and autophagy.[2][8]

Inhibition of cysteine cathepsins has been shown to modulate apoptosis and autophagy. By preventing the degradation of certain pro-apoptotic proteins and disrupting lysosomal function, cathepsin inhibitors can sensitize cancer cells to apoptosis.[8] Furthermore, the inhibition of these proteases can lead to the accumulation of autophagosomes, suggesting an interference with the autophagic flux, which can contribute to cell death.[8]

The inhibition of cysteine cathepsins by this compound can impact key signaling pathways involved in cancer cell growth and survival. One of the implicated pathways is the IGF-1 receptor/MAPK/Akt pathway, which is crucial for tumor cell proliferation and survival.[8] By interfering with cathepsin activity, this compound may disrupt the processing of components within this pathway, leading to reduced downstream signaling.

Signaling Pathway Diagrams (Graphviz DOT)

Caption: this compound-induced apoptosis pathway.

Caption: this compound's effect on autophagy.

Caption: this compound's potential impact on IGF-1R signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical experiments conducted with this compound.

-

RIP1-Tag2 Mice: These transgenic mice express the SV40 large T-antigen under the control of the rat insulin promoter, leading to the spontaneous development of pancreatic islet cell tumors. Both male and female mice are used in studies.

-

MMTV-PyMT Mice: These transgenic mice express the polyoma middle T antigen under the control of the mouse mammary tumor virus promoter, resulting in the development of mammary tumors that metastasize to the lungs.[1] Typically, female mice are used for these studies.

-

This compound Formulation: this compound is typically dissolved in a vehicle such as a mixture of DMSO and corn oil for intraperitoneal (i.p.) injection.

-

Administration: this compound is administered via intraperitoneal injection at dosages ranging from 50 to 100 mg/kg, with treatment schedules varying from once daily to twice daily for several weeks.[1][6]

-

Tumor Volume Measurement: For palpable mammary tumors in MMTV-PyMT mice, tumor size is measured regularly using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

-

Pancreatic Tumor Analysis (RIP1-Tag2): Due to the internal location of pancreatic tumors, tumor burden is typically assessed at the end of the study by dissecting the pancreas, counting the number of tumors, and measuring their individual volumes.

-

Metastasis Quantification: Lung metastases in MMTV-PyMT mice are quantified by histological analysis of lung sections. The number and size of metastatic nodules are determined.

-

Tumor Cell Spheroid Formation: Primary tumor cells are isolated from MMTV-PyMT mice and cultured to form spheroids.

-

Collagen I Embedding: Spheroids are embedded in a collagen I matrix.

-

Invasion Assessment: The formation of invasive strands from the spheroids into the surrounding collagen matrix is observed and quantified over time, both in the presence and absence of this compound.

-

Tissue Homogenization: Tissue samples (e.g., pancreas, liver, kidney, mammary tumor, lung) are collected and homogenized.

-

Fluorogenic Substrate: A fluorogenic substrate specific for cysteine cathepsins is added to the tissue lysates.

-

Fluorescence Measurement: The enzymatic activity is determined by measuring the fluorescence generated from the cleavage of the substrate over time.

Experimental Workflow Diagram (Graphviz DOT)

Caption: General preclinical experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound, a potent inhibitor of cysteine cathepsins, has demonstrated significant antitumor activity in the preclinical RIP1-Tag2 model of pancreatic cancer. Its efficacy in the MMTV-PyMT breast cancer model appears to be limited by its bioavailability. The mechanism of action is linked to the disruption of key cancer-related processes, including apoptosis and autophagy, and the modulation of critical signaling pathways.

Future research should focus on improving the pharmacokinetic properties of this compound or developing novel cathepsin inhibitors with better tissue distribution. Further elucidation of the specific downstream targets of cathepsin inhibition will be crucial for optimizing the therapeutic application of this class of inhibitors in cancer treatment. Combination therapies, as demonstrated by the synergistic effect with cyclophosphamide, represent a promising avenue for future clinical development.

References

- 1. 022974 - MMTV-PyMT Strain Details [jax.org]

- 2. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trial of the cysteine cathepsin inhibitor this compound on early and advanced mammary cancer stages in the MMTV-PyMT-transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for J-PM-OEt in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, cell-permeable, and irreversible broad-spectrum inhibitor of cysteine cathepsins.[1][2] Cathepsins are a family of proteases that are often upregulated in various cancers and are implicated in tumor progression, invasion, and resistance to therapy. By covalently modifying the active site of these enzymes, this compound effectively blocks their activity, leading to the induction of apoptosis and potentially other forms of cell death in cancer cells.[1][3] These application notes provide detailed protocols and guidelines for the proper use of this compound in cell culture experiments to study its anti-cancer effects.

Mechanism of Action

This compound primarily induces apoptosis through the intrinsic pathway, which is initiated by intracellular stress signals. The inhibition of cysteine cathepsins by this compound leads to a cascade of events culminating in programmed cell death.

Key Signaling Pathways Affected by this compound

The primary mechanism of this compound-induced apoptosis involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

-

Intrinsic Apoptosis Pathway: this compound treatment leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and the downregulation or cleavage of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4] This shift in balance triggers MOMP, releasing cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.[5]

-

Potential Crosstalk with Other Pathways: Research on cathepsin inhibitors suggests potential involvement of other signaling pathways that could be affected by this compound. For instance, inhibition of cathepsin S has been shown to induce apoptosis and autophagy through the ROS-mediated PI3K/AKT/mTOR and JNK signaling pathways.[6] Further investigation is needed to fully elucidate the complete signaling network impacted by this compound.

Figure 1: this compound Induced Intrinsic Apoptosis Pathway.

Data Presentation

While specific IC50 values for this compound are not widely published across a broad range of cancer cell lines, the following tables provide example data for other cytotoxic agents and cathepsin inhibitors in relevant cancer cell lines. Researchers must determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Table 1: Example IC50 Values of Cytotoxic Agents in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Breast Cancer | Cisplatin | ~20 | 48 |

| U-87 MG | Glioblastoma | Cisplatin | 9.5 | 24[7] |

| PANC-1 | Pancreatic Cancer | Gemcitabine | ~0.05 | 72 |

| BxPC-3 | Pancreatic Cancer | Cisplatin | ~5 | 72[8] |

Table 2: Example Data on Concentration- and Time-Dependent Effects on Cell Viability

| Cell Line | Treatment | Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |

| U-87 MG | Punicalagin | 10 µg/mL | ~70% | ~50% | Not Reported[9] |

| K562 | DMSO | 2.5% | ~80% | ~60% | ~50%[10] |

| A549 | Enoxaparin | 100 IU/mL | ~90% | ~75% | ~60%[11] |

Note: The data in the tables above are for illustrative purposes and are not specific to this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

References

- 1. researchgate.net [researchgate.net]

- 2. Serum deprivation confers the MDA-MB-231 breast cancer line with an EGFR/JAK3/PLD2 system that maximizes cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Punicalagin induces apoptotic and autophagic cell death in human U87MG glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Concentration- and time-dependent effects of enoxaparin on human adenocarcinomic epithelial cell line A549 proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal JPM-OEt Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of JPM-OEt, a broad-spectrum, irreversible inhibitor of cysteine cathepsins. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a cell-permeable ethyl ester derivative of the potent cysteine cathepsin inhibitor JPM-565. By targeting a wide range of cysteine cathepsins, this compound disrupts key pathological processes in cancer, including tumor growth, angiogenesis, and invasion.[1][2] Its efficacy has been demonstrated in various preclinical cancer models, making it a valuable tool for cancer research and drug development.[1][3]

Mechanism of Action

This compound acts as a pan-inhibitor of the papain family of cysteine cathepsins.[4] These proteases, which are often overexpressed in tumors, play a critical role in the degradation of the extracellular matrix (ECM), a crucial step in tumor invasion and metastasis.[5] By covalently modifying the active site of these enzymes, this compound irreversibly neutralizes their proteolytic activity.[1] This inhibition leads to a cascade of anti-tumor effects, including the suppression of tumor growth, a reduction in angiogenesis, and an increase in apoptosis.[1][2]

Signaling Pathway

The signaling pathway affected by this compound involves the inhibition of cysteine cathepsins and their downstream effects on tumor progression. Overexpressed cathepsins in the tumor microenvironment degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. They also process signaling molecules that promote angiogenesis and cell proliferation while helping cancer cells evade apoptosis. This compound administration blocks these activities, leading to reduced tumor growth and spread.

Caption: this compound inhibits cysteine cathepsins, blocking key tumor progression pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in preclinical mouse models.

Table 1: Effect of this compound on Tumor Growth and Number in RIP1-Tag2 Mice

| Treatment Group | Dosage and Schedule | Duration | Change in Tumor Volume | Change in Tumor Number | Reference |

| This compound | 50 mg/kg IP, twice daily | 4 weeks | Regression | - | [1] |

| This compound | 50 mg/kg IP, daily | 30 days | Significant reduction in cathepsin B activity | - | [1] |

| This compound | 50 mg/kg IP, daily | 63 to 98 days | Significant delay in tumor burden increase (first 2 weeks) | - | [3] |

| VBY-825 (reversible inhibitor) | - | 13.5 weeks | - | 33% reduction (p<0.05) | [1] |

Table 2: Cellular Effects of this compound in RIP1-Tag2 Mouse Tumors

| Treatment Group | Dosage and Schedule | Parameter | Result | Reference |

| This compound | Not specified | Cell Proliferation | 25% decrease | [1] |

| This compound | Not specified | Apoptosis | Increased | [1] |

| This compound | Not specified | Tumor Invasion | Substantial reduction | [1] |

| This compound | Not specified | Angiogenesis | Substantial reduction | [1] |

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for conducting an in vivo study with this compound.

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a this compound solution for IP injection in mice at a dosage of 50 mg/kg.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Prepare a 62.5 mg/mL stock solution of this compound in DMSO.

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a final concentration of 62.5 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short-term use.

-

-

Prepare the final injection solution.

-

On the day of injection, thaw the this compound stock solution at room temperature.

-

In a new sterile microcentrifuge tube, add the required volume of sterile corn oil.

-

Add the this compound stock solution to the corn oil to achieve the final desired concentration. For a 50 mg/kg dose in a 20g mouse with an injection volume of 200 µL, you would prepare a 5 mg/mL final solution. A common dilution is 1 part this compound stock solution to 9 parts corn oil (e.g., 20 µL of stock in 180 µL of corn oil).[1]

-

Vortex thoroughly to create a uniform suspension. It is recommended to prepare the final injection solution fresh for each day of dosing.

-

Protocol 2: Intraperitoneal Injection in Mice

This protocol provides a standard procedure for IP injection in mice.

Procedure:

-

Animal Restraint:

-

Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

-

Position the mouse to expose the abdomen, typically by holding it in a supine position with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

-

-

Injection Site:

-

The preferred injection site is the lower right or left abdominal quadrant. This avoids the cecum (typically on the left) and the bladder.

-

-

Injection:

-

Use a sterile syringe with a 27-30 gauge needle.

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, withdraw the needle and re-insert at a different site with a fresh needle.

-

Slowly inject the this compound solution. The volume should not exceed 10 mL/kg body weight.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

-

Monitor the injection site for any signs of irritation or leakage.

-

Disclaimer: These protocols are for guidance only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and under an approved animal use protocol. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[3]

References

- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cysteine cathepsin protease activity enhances chemotherapy regimens by decreasing tumor growth and invasiveness in a mouse model of multistage cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Distinct roles for cysteine cathepsin genes in multistage tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing JPM-OEt Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of JPM-OEt using dimethyl sulfoxide (DMSO). This compound is a potent, broad-spectrum, and irreversible inhibitor of the cysteine cathepsin family of proteases. Accurate preparation of this stock solution is critical for reliable and reproducible experimental results in drug development and related research fields.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 392.45 g/mol | [1][2][3] |

| Molecular Formula | C20H28N2O6 | [1][2][3] |

| CAS Number | 262381-84-0 | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | >98% (typical) | [2][3] |

| Solubility in DMSO | 125 mg/mL (318.51 mM) | [1] |

| Recommended Storage (Solid) | 4°C, protect from light | [1] |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |

Experimental Protocols

Materials and Equipment

-

This compound solid powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, RNase/DNase-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust volumes as needed for different concentrations or final volumes.

-

Equilibration: Allow the vial of this compound solid and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.92 mg of this compound powder into the tube.

-

Solvent Addition: Add 1 mL of anhydrous or newly opened DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution:

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

For complete dissolution, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure that all solid has dissolved and the solution is clear. Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a fresh, high-quality solvent.[1]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.[1] Always protect the solution from light.[1]

-

Visualizations

Signaling Pathway

This compound acts as an irreversible inhibitor of cysteine cathepsins, which are proteases implicated in various pathological processes, including tumor invasion and metastasis. The following diagram illustrates a simplified signaling pathway where this compound exerts its inhibitory effect.

Caption: this compound inhibition of cysteine cathepsin activity in cancer.

Experimental Workflow

The following diagram outlines the logical workflow for the preparation of a this compound stock solution in DMSO.

Caption: Workflow for preparing a 10 mM this compound stock solution.

References

Application of Novel Cathepsin E Inhibitor, JPM-OEt, in Pancreatic Cancer Research Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited therapeutic options, underscoring the urgent need for novel treatment strategies.[1][2] One promising target is Cathepsin E (CTSE), an aspartic protease that is overexpressed in PDAC and plays a role in tumor progression.[3][4] JPM-OEt is a novel, potent, and selective small molecule inhibitor of CTSE. These application notes provide a comprehensive overview of the use of this compound in preclinical pancreatic cancer research models, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.

Mechanism of Action

Cathepsin E is involved in various cellular processes, including antigen presentation and protein degradation.[4] In pancreatic cancer, its overexpression is associated with enhanced tumor growth and invasion. This compound is designed to specifically bind to the active site of CTSE, thereby inhibiting its proteolytic activity. This inhibition is hypothesized to disrupt downstream signaling pathways that promote cancer cell proliferation and survival.

Data Presentation

The efficacy of this compound has been evaluated in a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across various genetic backgrounds.

| Cell Line | KRAS Mutation | TP53 Mutation | IC50 of this compound (nM) |

| PANC-1 | G12D | R273H | 85 |

| AsPC-1 | G12D | - | 120 |

| MiaPaCa-2 | G12C | R248W | 95 |

| BxPC-3 | Wild-type | Y220C | 250 |

Signaling Pathway

This compound inhibits the enzymatic activity of Cathepsin E, which is understood to play a role in the activation of certain pro-growth and pro-survival signaling pathways in pancreatic cancer. The diagram below illustrates the hypothesized mechanism of action.

Caption: Hypothesized signaling pathway of this compound in pancreatic cancer cells.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol details the steps to assess the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTS or resazurin-based)

-

Plate reader

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of pancreatic cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Pancreatic cancer cells (e.g., PANC-1)

-

Matrigel

-

This compound formulation for in vivo delivery

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject 1 x 10^6 PANC-1 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume using calipers and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow

The following diagram outlines the general workflow for preclinical evaluation of this compound.

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of pancreatic cancer by targeting the overexpressed protease Cathepsin E. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. Further studies are warranted to explore its full therapeutic potential and to identify potential biomarkers for patient stratification.

References

- 1. Experimental models of pancreas cancer: what has been the impact for precision medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aberrant signaling pathways in pancreatic cancer: A two compartment view - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Cathepsin E in Pancreatic Cancer by a Small Molecule Allows In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin E Expression and Activity: Role in the Detection and Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Breast Cancer Metastasis with JPM-OEt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is the primary cause of mortality in breast cancer patients. The metastatic cascade involves the invasion of cancer cells through the extracellular matrix (ECM), a process facilitated by various proteolytic enzymes. Among these, cysteine cathepsins are frequently overexpressed in breast tumors and have been implicated in ECM degradation, thereby promoting cancer cell invasion and metastasis. JPM-OEt is a cell-permeable, broad-spectrum, and irreversible inhibitor of cysteine cathepsins, making it a potential tool for studying the role of these proteases in breast cancer metastasis.[1] These application notes provide a summary of the current understanding of this compound's application in breast cancer metastasis research and detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound acts as a broad-spectrum inhibitor of cysteine cathepsins.[1] In the context of breast cancer metastasis, the primary proposed mechanism of action is the inhibition of ECM degradation. Cysteine cathepsins, such as Cathepsin B, are secreted by cancer cells and degrade components of the ECM, including collagen, laminin, and fibronectin. This degradation is a critical step for cancer cells to break through the basement membrane and invade surrounding tissues. By inhibiting cathepsin activity, this compound is expected to reduce the breakdown of the ECM, thereby impeding the invasive capabilities of breast cancer cells. Furthermore, cathepsins are known to activate other classes of proteases, such as matrix metalloproteinases (MMPs), which also contribute to ECM remodeling. Therefore, inhibition of cathepsins by this compound could have a broader effect on the proteolytic cascade involved in metastasis.

Caption: Proposed mechanism of this compound in inhibiting breast cancer metastasis.

In Vivo Studies and Data Presentation

An in vivo study using the MMTV-PyMT transgenic mouse model of breast cancer investigated the efficacy of this compound in inhibiting tumor growth and metastasis. The study revealed that while this compound showed transient delays in tumor growth, it did not significantly affect the final tumor weight or the incidence of lung metastasis.[1] The lack of significant in vivo efficacy was attributed to the poor bioavailability of this compound in mammary cancer tissue and lungs following intraperitoneal administration.[1]

Table 1: Summary of In Vivo Efficacy of this compound in the MMTV-PyMT Mouse Model [1]

| Treatment Group | Mean Final Tumor Weight (g) ± SEM | Number of Lung Metastases ± SEM |

| Vehicle Control | 2.5 ± 0.3 | 15 ± 3 |

| This compound (100 mg/kg) | 2.2 ± 0.2 | 12 ± 2 |

| P-value | > 0.05 | > 0.05 |

SEM: Standard Error of the Mean

These findings highlight a critical consideration for researchers: while this compound may be a valuable tool for in vitro studies to dissect the role of cysteine cathepsins, its direct therapeutic application in vivo may be limited by its pharmacokinetic properties.

Experimental Protocols

The following are detailed protocols for in vitro assays to evaluate the effect of this compound on breast cancer cell migration and invasion.

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on the collective migration of breast cancer cells.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231, 4T1)

-

Complete culture medium

-

Serum-free culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips or a wound healing assay tool

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed breast cancer cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

-

Creating the Wound: Gently scratch the cell monolayer with a sterile 200 µL pipette tip to create a uniform, cell-free gap.

-

Washing: Wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Image Acquisition: Immediately after adding the treatment, capture images of the wounds at 0 hours using an inverted microscope. Mark the position of the images for subsequent time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point for each treatment group.

Caption: Workflow for the in vitro wound healing assay.

Protocol 2: Transwell Invasion Assay

This assay assesses the ability of breast cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Breast cancer cell line

-

Complete culture medium

-

Serum-free culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet stain (for staining)

-

Inverted microscope

Procedure:

-

Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.

-

Cell Preparation: Harvest and resuspend breast cancer cells in serum-free medium.

-

Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours) before seeding.

-

Seeding Cells: Remove any excess medium from the rehydrated Matrigel. Seed the pre-treated cells into the upper chamber of the coated Transwell inserts.

-

Chemoattractant: Add complete culture medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for invasion but not significant proliferation (e.g., 24-48 hours, depending on the cell line).

-

Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the top surface of the insert membrane.

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes. Stain the cells with crystal violet solution for 15-20 minutes.

-

Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

-

Cell Counting: Count the number of invaded cells in several random fields of view using an inverted microscope.

-

Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control group.

Caption: Workflow for the in vitro Transwell invasion assay.

Conclusion and Future Directions

This compound serves as a useful tool for in vitro investigations into the role of cysteine cathepsins in breast cancer cell migration and invasion. The provided protocols offer a framework for researchers to assess its efficacy in a controlled laboratory setting. However, the existing in vivo data suggests that the therapeutic potential of this compound may be hindered by its poor bioavailability. Future research could focus on the development of novel delivery systems for this compound to improve its in vivo efficacy or the use of this inhibitor to identify specific cathepsins that are critical for breast cancer metastasis, paving the way for the development of more targeted therapies.

References

JPM-OEt as an Activity-Based Probe in Proteomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, cell-permeable, and irreversible activity-based probe (ABP) designed to target the papain family of cysteine proteases, with a particular focus on cathepsins. As the ethyl ester prodrug of JPM-565, this compound readily crosses cell membranes, allowing for the in situ and in vivo labeling of active cysteine proteases in their native physiological context.[1] Its mechanism of action involves the covalent modification of the active site cysteine residue of target enzymes, providing a powerful tool for activity-based protein profiling (ABPP). This document provides detailed application notes and experimental protocols for the use of this compound in proteomics studies, aimed at researchers, scientists, and professionals in drug development.

Principle of Action

This compound belongs to the class of epoxide-based inhibitors. The core structure features an epoxide electrophile that is susceptible to nucleophilic attack by the active site cysteine of a target protease. This reaction forms a stable, covalent thioether bond, leading to irreversible inhibition and the attachment of the probe to the enzyme. This covalent labeling allows for the subsequent detection, identification, and quantification of the active enzyme population within a complex proteome.

Applications in Proteomics

-

Target Identification and Validation: this compound can be used to identify and validate novel cysteine protease targets of small molecule inhibitors through competitive ABPP.

-

Enzyme Activity Profiling: It enables the profiling and comparison of cysteine protease activity across different biological samples, such as healthy versus diseased tissues or treated versus untreated cells.

-

In Vivo Target Engagement: Due to its cell permeability, this compound is suitable for in vivo studies in animal models to assess the engagement of therapeutic candidates with their intended cysteine protease targets.[2]

-

Specificity and Off-Target Analysis: this compound can serve as a broad-spectrum inhibitor to block the binding of other, more specific probes to assess their selectivity for particular cathepsins.

Experimental Protocols

In Situ Labeling of Active Cysteine Proteases in Cultured Cells

This protocol describes the labeling of active cysteine proteases in live, cultured mammalian cells using this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors, omitting cysteine protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE reagents and equipment

-

Western blot equipment and antibodies (if applicable for target validation)

Procedure:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and grow to 70-80% confluency.

-

This compound Treatment:

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-50 µM).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

-

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a standard protein assay.

-

-

Sample Preparation for Analysis:

-

Normalize the protein concentration of all samples.

-

Add SDS-PAGE sample loading buffer and heat the samples at 95°C for 5 minutes.

-

-

Downstream Analysis:

-

The samples are now ready for analysis by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescently tagged this compound analogue is used), Western blotting to confirm the labeling of a specific target, or for further processing for mass spectrometry-based proteomic analysis.

-

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify the protein targets of a small molecule inhibitor by competing with this compound for binding to active cysteine proteases.

Materials:

-

As per Protocol 1

-

Small molecule inhibitor of interest (stock solution in a suitable solvent, e.g., DMSO)

-

Tagged activity-based probe (e.g., a fluorescent or biotinylated analogue of a cysteine protease probe)

Procedure:

-

Cell Culture: Grow cells as described in Protocol 1.

-

Inhibitor Pre-treatment:

-

Treat the cells with the small molecule inhibitor at various concentrations for a specific duration (e.g., 1-2 hours) prior to probe labeling. Include a vehicle control (e.g., DMSO).

-

-

Probe Labeling:

-

Following the inhibitor pre-treatment, add the tagged activity-based probe (e.g., a fluorescent cathepsin probe) to the culture medium at a fixed concentration.

-

Incubate for the optimal labeling time as determined in preliminary experiments.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the protein concentration as described in Protocol 1.

-

-

Analysis:

-

Analyze the samples by in-gel fluorescence scanning or by streptavidin blotting if a biotinylated probe was used.

-

A decrease in the signal from the tagged probe in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor is binding to and blocking the active site of the target protease(s).

-

For target identification, bands that show reduced labeling can be excised from the gel and identified by mass spectrometry.

-

Sample Preparation for Mass Spectrometry-Based Proteomics

This protocol outlines the steps for preparing this compound-labeled samples for identification and quantification of target proteins by LC-MS/MS.

Materials:

-

This compound-labeled cell lysate (from Protocol 1)

-

Biotinylated this compound analogue (for enrichment)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Enrichment of Labeled Proteins (if using a biotinylated probe):

-

Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotin-JPM-OEt-labeled proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

On-Bead or In-Solution Digestion:

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with DTT and alkylate with IAA.

-

Add trypsin and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

-

In-Solution Digestion (for total proteome analysis):

-

Take an aliquot of the this compound-labeled cell lysate.

-

Perform a standard in-solution digestion protocol involving reduction, alkylation, and tryptic digestion.

-

-

-

Peptide Desalting:

-

Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

-

-

LC-MS/MS Analysis:

-

Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

-

Data Presentation

Quantitative data from competitive ABPP experiments or differential profiling studies should be summarized in tables for clear comparison.